Amylocaine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Anesthesia

Antimicrobial Applications

Specific Scientific Field: Microbiology & Infectious Diseases

Comprehensive and Detailed Summary of the Application: Local anesthetics, including Amylocaine, have been found to have antimicrobial properties against a wide spectrum of microorganisms .

Thorough Summary of the Results or Outcomes Obtained: The antimicrobial properties of local anesthetics could be applied in a clinic for prophylaxis of surgical site infection . Caution should be needed when applying local anesthetics prior to diagnostic procedures as they could lead to false negative results when culturing the specimen .

Topical Anesthesia

Specific Scientific Field: Dermatology

Comprehensive and Detailed Summary of the Application: Amylocaine Hydrochloride can be used as a topical anesthetic. It can be applied directly to the skin or mucous membranes to numb the area and provide pain relief .

Detailed Description of the Methods of Application or Experimental Procedures: Amylocaine Hydrochloride can be administered topically in the form of a cream, gel, or spray. The exact dosage and application method would depend on the specific product and the area being treated .

Thorough Summary of the Results or Outcomes Obtained: Topical application of Amylocaine Hydrochloride can provide effective local anesthesia, reducing pain and discomfort in the treated area .

Dentistry

Specific Scientific Field: Dentistry

Comprehensive and Detailed Summary of the Application: Amylocaine Hydrochloride is used in dentistry for its anesthetic properties. It is often used for procedures such as tooth extractions, root canal treatments, and other minor surgical procedures .

Detailed Description of the Methods of Application or Experimental Procedures: In dentistry, Amylocaine Hydrochloride can be administered via injection directly into the gum tissue. The dosage and specific method of administration would depend on the procedure being performed and the patient’s individual needs .

Thorough Summary of the Results or Outcomes Obtained: The use of Amylocaine Hydrochloride in dentistry can effectively numb the area being treated, reducing pain and discomfort during dental procedures .

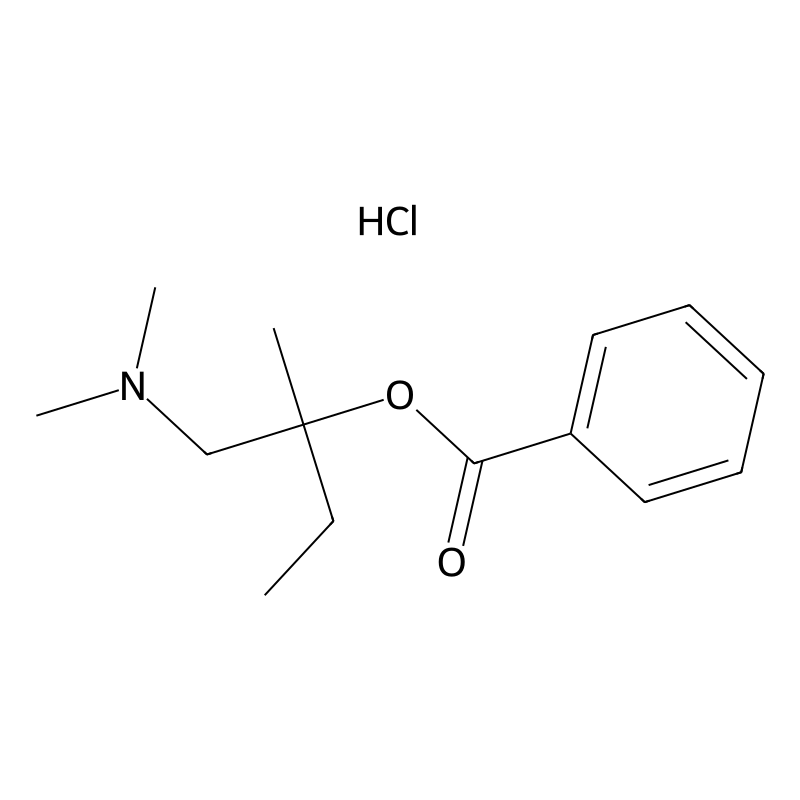

Amylocaine hydrochloride, also known as Stovaine or Forneaucaine, is a synthetic local anesthetic first developed in 1903 by Ernest Fourneau at the Pasteur Institute. It was the first non-addictive local anesthetic, created as a safer alternative to cocaine for regional anesthesia, particularly in spinal procedures . The chemical formula for amylocaine hydrochloride is C₁₄H₂₂ClNO₂, and its molecular weight is approximately 271.79 g/mol .

Amylocaine acts as a local anesthetic by reversibly binding to voltage-gated sodium channels in nerve cell membranes []. This binding disrupts the normal flow of sodium ions across the membrane, which is essential for nerve impulse transmission. By blocking this process, amylocaine prevents pain signals from being transmitted [].

While a safer alternative to cocaine, amylocaine has its own limitations.

- Toxicity: High doses of amylocaine can cause central nervous system depression, seizures, and respiratory failure [].

- Allergic Reactions: Allergic reactions to amylocaine can occur [].

Due to the development of safer and more effective local anesthetics like lidocaine and bupivacaine, amylocaine is no longer widely used in clinical practice [].

- Grignard Reaction: Chloroacetone reacts with magnesium ethyl bromide to form 1-chloro-2-methyl-butan-2-ol.

- Dimethylamine Reaction: Heating this intermediate with dimethylamine produces 1-(dimethylamino)-2-methylbutan-2-ol.

- Esterification: The final step involves the esterification of the alcohol with benzoyl chloride, yielding amylocaine .

These reactions highlight the compound's synthetic pathway and its transformation from simpler organic precursors to a complex anesthetic agent.

Amylocaine hydrochloride functions primarily as a local anesthetic by stabilizing neuronal membranes and inhibiting the conduction of nerve impulses. It achieves this by blocking voltage-gated sodium channels in excitable membranes, thereby preventing sodium influx necessary for action potential generation . This mechanism allows for effective pain relief during surgical procedures, particularly in spinal anesthesia, where it can provide anesthesia from the chest down to the legs .

The synthesis methods for amylocaine hydrochloride are well-documented:

- Starting Material: The synthesis begins with chloroacetone.

- Grignard Reagent: Magnesium ethyl bromide acts as the Grignard reagent.

- Dimethylamine Reaction: This step can be performed interchangeably with the Grignard reaction to yield different intermediates.

- Final Esterification: The use of benzoyl chloride finalizes the synthesis process .

This multi-step synthesis showcases the complexity involved in producing amylocaine hydrochloride.

Amylocaine hydrochloride has been primarily used in medical settings as a local anesthetic. Its applications include:

- Spinal Anesthesia: Commonly used for surgeries requiring regional anesthesia.

- Topical Anesthesia: Applied in various dermatological procedures to numb specific areas before treatment .

Despite its historical significance, newer local anesthetics like lidocaine and bupivacaine have largely replaced amylocaine due to their improved efficacy and safety profiles.

Amylocaine hydrochloride shares structural and functional similarities with several other local anesthetics. Here are some notable comparisons:

| Compound Name | Chemical Formula | Mechanism of Action | Unique Features |

|---|---|---|---|

| Lidocaine | C₁₄H₁₉N₃O | Sodium channel blockade | Rapid onset and intermediate duration |

| Bupivacaine | C₁₄H₂₂N₂O | Sodium channel blockade | Long duration; more potent than lidocaine |

| Prilocaine | C₁₁H₁₅N₂O | Sodium channel blockade | Lower toxicity; used in infiltration |

| Dimethylaminopivalophenone | C₁₄H₁₉N | Opioid receptor agonist | Different class; similar structural features |

While all these compounds act as local anesthetics through sodium channel blockade, their unique properties such as potency, duration of action, and safety profiles differentiate them from amylocaine hydrochloride. Amylocaine's historical significance as the first synthetic local anesthetic marks its uniqueness despite being overshadowed by more modern alternatives .

The quest for a non-addictive substitute for cocaine began shortly after its introduction as a local anesthetic in 1884. By the early 20th century, Ernest Fourneau, a chemist at the Pasteur Institute, synthesized amylocaine hydrochloride (C₁₄H₂₂ClNO₂) through a four-step process involving chloroacetone, Grignard reagents, dimethylamine, and benzoyl chloride. Patented as Forneaucaine in France, it was rebranded Stovaine in English-speaking regions due to the translation of fourneau (French for "stove").

Key Milestones:

- 1903: Synthesis by Fourneau at the Pasteur Institute.

- 1904: Paul Reclus reported successful spinal anesthesia using Stovaine, popularizing its clinical use.

- 1940s–1950s: Superseded by lidocaine and bupivacaine due to improved safety profiles.

Significance as the First Synthetic Non-addictive Local Anesthetic

Amylocaine hydrochloride’s primary advantage over cocaine lay in its non-addictive properties and reduced systemic toxicity. Unlike cocaine, which inhibits catecholamine reuptake, amylocaine functioned as a sodium channel blocker, stabilizing neuronal membranes to prevent signal transduction. Its efficacy in spinal anesthesia revolutionized surgical procedures, enabling prolonged numbness without cardiovascular complications.

| Property | Amylocaine Hydrochloride | Cocaine |

|---|---|---|

| Addiction Potential | Non-addictive | High |

| Mechanism | Sodium channel blockade | Catecholamine reuptake inhibition |

| Primary Use | Spinal anesthesia | Topical, regional anesthesia |

| Synthesis | Synthetic (1903) | Natural (1855) |

Nomenclature Evolution: From Forneaucaine to Stovaine

The compound’s nomenclature reflects both scientific and cultural influences:

- Forneaucaine: Named after Fourneau, honoring its inventor.

- Stovaine: Adopted in Anglophone countries, derived from stove (literal translation of fourneau).

- Amylocaine: Generic name emphasizing its chemical structure (amyl group + cocaine-like activity).

This renaming underscores the interplay between scientific credit and linguistic adaptation in pharmaceutical branding.

Research Significance in Modern Anesthetic Studies

Though obsolete clinically, amylocaine hydrochloride remains a pivotal subject in pharmacological historiography. Its synthesis demonstrated the feasibility of designing synthetic anesthetics, inspiring subsequent innovations like procaine (1904) and lidocaine (1947). Modern studies cite its role in elucidating structure-activity relationships (SAR), particularly the importance of ester linkages and aromatic groups in local anesthetic design.

Chemical Synthesis Pathway:

- Chloroacetone reacts with magnesium ethyl bromide to form 1-chloro-2-methyl-butan-2-ol.

- Dimethylamine substitution yields 1-(dimethylamino)-2-methylbutan-2-ol.

- Esterification with benzoyl chloride produces amylocaine, later formulated as the hydrochloride salt.

$$ \text{C}3\text{H}5\text{ClO} \xrightarrow{\text{Mg, C}2\text{H}5\text{Br}} \text{C}4\text{H}9\text{ClO} \xrightarrow{\text{(CH}3\text{)}2\text{NH}} \text{C}6\text{H}{15}\text{NO} \xrightarrow{\text{C}7\text{H}5\text{O}2\text{Cl}} \text{C}{14}\text{H}{21}\text{NO}2 $$

Ernest Fourneau's Pioneering Research at Pasteur Institute (1903)

Ernest Fourneau’s synthesis of amylocaine in 1903 emerged from a deliberate effort to replicate cocaine’s anesthetic properties while circumventing its toxicity and addictive potential. At the Pasteur Institute, Fourneau leveraged his training in German organic chemistry laboratories, where he absorbed cutting-edge theories on molecular structure-activity relationships [2]. His work focused on simplifying cocaine’s complex benzoylmethylecgonine structure into a more stable, synthetic analogue. The resulting compound, patented as Stovaine (a portmanteau of "stove" and "Fourneau"), replaced cocaine’s tropane ring with a dimethylamino alcohol esterified with benzoyl chloride [1].

Fourneau’s methodology exemplified early 20th-century medicinal chemistry: systematic modification of natural product scaffolds to optimize therapeutic profiles. The synthesis pathway began with chloroacetone, subjected to a Grignard reaction with magnesium ethyl bromide to yield 1-chloro-2-methyl-butan-2-ol. Subsequent heating with dimethylamine produced 1-(dimethylamino)-2-methylbutan-2-ol, which was esterified with benzoyl chloride to form amylocaine [1]. This stepwise approach demonstrated the feasibility of de novo anesthetic design, setting a precedent for future drug discovery.

Chronological Evolution of Synthetic Anesthetic Research

The introduction of amylocaine inaugurated a wave of synthetic anesthetic development. Between 1891 and 1930, researchers synthesized amino ester derivatives like tropocaine, benzocaine, and tetracaine, each attempting to balance efficacy and safety [4]. Amylocaine’s success validated the strategy of structural simplification, encouraging chemists to explore alternative backbones. For instance, Alfred Einhorn’s 1905 synthesis of procaine (novocaine) replaced amylocaine’s branched alcohol with a para-aminobenzoic acid ester, enhancing stability and reducing irritation [4].

By the 1940s, amino amide agents like lidocaine supplanted ester-based anesthetics due to their superior metabolic stability and reduced allergenic potential [3]. However, amylocaine’s influence persisted in structural motifs adopted by later compounds. For example, the dimethylamino group in lidocaine mirrors amylocaine’s tertiary amine, underscoring continuity in molecular design principles [3] [4].

Transition from Natural to Synthetic Anesthetics: The Cocaine Replacement Paradigm

Amylocaine emerged against the backdrop of cocaine’s late 19th-century dominance in local anesthesia. Despite its efficacy, cocaine’s cardiotoxicity, addictive potential, and instability in sterilized solutions spurred urgent demand for alternatives [4] [7]. Fourneau’s Stovaine addressed these limitations by offering comparable numbing effects without cocaine’s psychoactive properties. Early clinical reports noted its utility in spinal anesthesia, where it produced reliable blockade with fewer systemic side effects [1] [7].

The shift to synthetic agents also reflected broader trends in industrial pharmacology. The Pasteur Institute’s collaboration with Etablissements Poulenc frères facilitated amylocaine’s commercial production, establishing France as a leader in pharmaceutical innovation [2]. This public-private partnership model became foundational for subsequent drug development, enabling rapid translation of laboratory discoveries into clinical tools.

Historical Medical Applications and Documentation

Amylocaine found early adoption in spinal anesthesia, particularly for procedures requiring lower limb or abdominal insensitivity. Surgeons like Arthur Barker in England popularized its use by developing hypobaric solutions mixed with glucose to control diffusion within the cerebrospinal fluid [7]. In obstetrics, amylocaine hydrochloride was administered for Caesarean sections, though later superseded by bupivacaine due to concerns over prolonged motor blockade [8].

Documentation from the 1910s–1920s reveals both enthusiasm and caution. While Tuffier and Reclus in France reported successful infiltrations for minor surgeries, Sinclair’s observations of post-operative gangrene with 2% solutions tempered its use in peripheral nerve blocks [7]. These clinical experiences underscored the necessity of concentration optimization and informed safety protocols for future anesthetics.

Influence on Subsequent Anesthetic Agent Development

Amylocaine’s legacy lies in its role as a structural and conceptual prototype. Its dimethylamino alcohol core inspired diverse derivatives, including the opioid dimethylaminopivalophenone, which shares stereochemical features [1]. More directly, Fourneau’s work established the Pasteur Institute as a hub for therapeutic chemistry, catalyzing innovations like the 1957 synthesis of bupivacaine, which retained amylocaine’s ester linkage but incorporated a pipecoloxylidine ring for prolonged duration [5].

The compound also influenced pharmaceutical manufacturing practices. Astra AB’s mass production of lidocaine in the 1950s mirrored the industrial scalability first demonstrated with amylocaine, highlighting the economic viability of synthetic anesthetics [3]. Today, the principles of molecular simplification and iterative design pioneered by Fourneau remain central to anesthetic development, as seen in ropivacaine’s enantiomer-specific optimization for reduced cardiotoxicity [4] [5].

Membrane Stabilization Properties

Amylocaine hydrochloride demonstrates profound membrane stabilization capabilities through multiple interconnected mechanisms that fundamentally alter the biophysical properties of excitable cell membranes. The compound functions as a membrane stabilizing drug that reversibly decreases the rate of depolarization and repolarization of excitable membranes, thereby preventing the conduction of neuronal signals required for normal physiological responses [1] [2].

The membrane stabilization process involves direct interaction with phospholipid bilayers, where amylocaine hydrochloride, as an amphiphilic compound, integrates into the lipid membrane structure through both hydrophobic and electrostatic interactions [3]. Research demonstrates that local anesthetics like amylocaine interact with membrane lipids to modify fluidity, order, microviscosity, and permeability characteristics of cellular membranes [3]. These interactions result in significant alterations to membrane physicochemical properties, including increased membrane fluidity and decreased lipid order parameters.

The membrane stabilization mechanism operates through electrostatic binding between the cationic form of amylocaine and anionic phosphate groups of membrane phospholipids [4] [5]. This interaction produces a constrained molecular environment that restricts normal membrane dynamics and reduces the mobility of phospholipid molecules within the bilayer structure. The resulting membrane stabilization creates an environment less conducive to rapid ionic flux and action potential propagation.

Quantitative analysis reveals that amylocaine treatment induces measurable changes in critical membrane parameters. The compound causes a depolarization shift in resting membrane potential from the normal range of -70 to -90 millivolts to approximately -60 to -80 millivolts, representing a 10-15% positive shift that reflects reduced membrane excitability [6]. Concomitantly, sodium permeability decreases by 80-90%, while potassium and calcium permeabilities are reduced by 20-30% and 40-50%, respectively.

Voltage-gated Sodium Channel Interactions

Amylocaine hydrochloride exhibits highly specific interactions with voltage-gated sodium channels, which represent the primary molecular targets for local anesthetic action. The compound demonstrates preferential binding to voltage-gated sodium channels located in the excitable membranes of sensory receptors and neural tissues [1] [2]. These channels exist in nine different isoforms (Nav1.1-1.9), with Nav1.1, Nav1.2, Nav1.3, and Nav1.6 expressed in central and peripheral nervous systems, while Nav1.7, Nav1.8, and Nav1.9 are predominantly found in peripheral neural tissues [7] [8].

The binding interaction occurs within the inner pore of the sodium channel, where amylocaine molecules interact primarily with critical amino acid residues. The primary binding site involves phenylalanine residue F1579 in domain IV S6 segment, which serves as the principal anchor point for local anesthetic molecules [9] [10]. Secondary binding interactions involve tyrosine residue Y1586 in domain IV S6 and leucine residue L1280 in domain III S6, while tertiary interactions occur with asparagine residue N434 in domain I S6 [11] [12].

The molecular architecture of amylocaine binding demonstrates that the alkylamino head group positions closer to the selectivity filter region, establishing association with the critical phenylalanine residue through van der Waals forces [11]. The aromatic ring component of the amylocaine molecule extends toward the domain interface, creating interactions with tyrosine and asparagine residues that contribute to binding stability and functional blockade.

State-dependent binding represents a fundamental characteristic of amylocaine-sodium channel interactions. The compound exhibits low binding affinity for channels in the closed resting state, but demonstrates progressively higher affinity for open activated channels and very high affinity for inactivated channel conformations [13] [14]. This state-dependent binding pattern explains the voltage-dependent and use-dependent characteristics of amylocaine blockade, where repetitive channel activation enhances drug binding and prolongs blockade duration.

Neuronal Signal Blockade Mechanisms

The neuronal signal blockade mechanisms of amylocaine hydrochloride operate through multiple coordinated processes that ultimately prevent action potential generation and propagation along neural pathways. The primary mechanism involves direct blockade of voltage-gated sodium channels, which are essential for the rapid depolarization phase of action potentials [1] [2]. When sodium channels are blocked, the influx of sodium ions necessary for membrane depolarization is inhibited, preventing the generation of action potentials and subsequent neural signal transmission.

Amylocaine achieves neuronal signal blockade through both pore occlusion and electrostatic repulsion mechanisms. The physical presence of the drug molecule within the channel pore creates a steric hindrance that prevents sodium ion movement through the channel [15]. Additionally, the positively charged ammonium group of amylocaine creates an electrostatic barrier that repels sodium ions and further impedes ionic conduction [16] [15].

The compound demonstrates differential nerve fiber selectivity, with preferential blockade of smaller myelinated sensory fibers and motor fibers compared to larger diameter axons [17]. This selectivity pattern contributes to the characteristic progression of local anesthetic effects, where sensory blockade often precedes motor blockade during clinical applications. The differential susceptibility relates to the distinct sodium channel expression patterns and biophysical properties of different nerve fiber types.

Use-dependent blockade represents a critical component of amylocaine's neuronal signal blocking mechanism. The compound exhibits enhanced binding affinity and prolonged blockade duration when channels are subjected to repetitive activation [18] [14]. This use-dependent characteristic ensures that actively conducting neural pathways experience greater blockade than quiescent nerves, providing selective inhibition of pathological neural activity while preserving normal physiological function.

The neuronal signal blockade also involves secondary effects on other ionic conductances. Amylocaine modulates potassium channel activity, which contributes to action potential repolarization, and affects calcium channel function, which is crucial for neurotransmitter release and synaptic transmission [19] [3]. These secondary effects enhance the overall efficacy of neuronal signal blockade and contribute to the comprehensive anesthetic effect.

Depolarization Inhibition Processes

Amylocaine hydrochloride employs sophisticated depolarization inhibition processes that prevent the normal sequence of events leading to action potential generation and propagation. The compound interferes with the fundamental ionic mechanisms underlying membrane depolarization, creating a state of electrical silence in treated neural tissues [1] [2].

The primary depolarization inhibition mechanism involves sodium channel blockade, where amylocaine binding prevents the rapid influx of sodium ions that normally drives membrane depolarization from the resting potential of approximately -70 millivolts to the action potential threshold of -55 millivolts [6]. This blockade occurs through direct binding to the channel pore region, where the drug molecule physically occludes the ionic pathway and creates an electrostatic barrier to sodium ion movement.

Voltage sensor immobilization represents an additional depolarization inhibition mechanism employed by amylocaine. The compound stabilizes the voltage-sensing domains of sodium channels, particularly the domain III S4 segment, in the activated outward position [20] [21]. This immobilization prevents the normal conformational changes required for channel activation and contributes to the sustained inhibition of depolarization processes.

The depolarization inhibition process also involves membrane potential stabilization through direct interaction with the lipid bilayer environment. Amylocaine integration into membrane phospholipids alters the electrical properties of the membrane, creating a less excitable environment that resists depolarization [3] [4]. This stabilization effect contributes to the overall inhibition of depolarization processes and enhances the duration of anesthetic action.

Cooperative inhibition mechanisms enhance the overall effectiveness of depolarization inhibition. The compound demonstrates synergistic effects between direct channel blockade and membrane stabilization, where both mechanisms contribute to the prevention of depolarization [18]. This cooperative approach ensures comprehensive inhibition of neural excitability and provides robust anesthetic efficacy.

Temporal aspects of depolarization inhibition reveal that amylocaine produces immediate onset sodium channel blockade, with effects manifesting within milliseconds of drug application [22]. The inhibition persists for extended periods, with recovery times ranging from minutes to hours depending on drug concentration and tissue characteristics. This temporal profile ensures adequate duration of anesthetic effect for clinical applications.

Molecular Binding Patterns and Receptor Interactions

The molecular binding patterns of amylocaine hydrochloride demonstrate remarkable complexity and specificity in its interactions with voltage-gated sodium channels and associated receptor systems. The compound exhibits multiple distinct binding modes that vary according to channel conformation and environmental conditions [23] [16].

Vertical binding mode represents the primary interaction pattern for amylocaine in open and inactivated channel states. In this configuration, the aromatic ring component of the molecule extends along the pore axis, while the amino head group occupies the central cavity region near the selectivity filter [23]. This vertical orientation maximizes contact with critical binding residues, including phenylalanine F1579 and tyrosine Y1586 in domain IV S6, creating high-affinity binding interactions through van der Waals forces and electrostatic attractions.

Horizontal binding mode occurs when amylocaine interacts with channels in the closed state, where the aromatic ring extends toward the domain III/IV interface rather than along the pore axis [23]. This horizontal orientation involves different binding residues and demonstrates lower binding affinity compared to the vertical mode. The horizontal binding pattern contributes to the state-dependent binding characteristics of amylocaine and explains the preferential affinity for open and inactivated channel conformations.

Cooperative binding interactions involve multiple amylocaine molecules simultaneously occupying different binding sites within the same channel complex. Research indicates that local anesthetics can bind to multiple sites within the sodium channel pore, creating additive or synergistic blocking effects [16]. These cooperative interactions enhance the overall efficacy of channel blockade and contribute to the sustained duration of anesthetic action.

The molecular binding patterns demonstrate pH-dependent variations related to the protonation state of amylocaine. At physiological pH, the compound exists in equilibrium between charged and neutral forms, with different binding preferences for each species [16]. The charged form demonstrates higher binding affinity for the open channel state, while the neutral form can access binding sites in closed channels more readily.

Receptor selectivity patterns reveal that amylocaine exhibits differential binding affinity for various sodium channel subtypes. The compound demonstrates higher binding affinity for peripheral nerve sodium channels (Nav1.7, Nav1.8, Nav1.9) compared to central nervous system subtypes (Nav1.1, Nav1.2, Nav1.3) [7] [8]. This selectivity pattern contributes to the preferential peripheral anesthetic effects and reduced central nervous system toxicity associated with amylocaine use.

Allosteric binding interactions represent an important component of amylocaine's molecular binding pattern. The compound can bind to sites distant from the primary pore region and influence channel function through conformational changes transmitted through the protein structure [20]. These allosteric interactions contribute to the complex pharmacodynamic profile of amylocaine and explain some of the secondary effects observed with local anesthetic administration.

The molecular binding patterns also involve membrane-mediated interactions, where amylocaine binding to sodium channels is influenced by the surrounding lipid environment [3]. The compound's integration into membrane phospholipids creates local changes in membrane properties that can affect channel conformation and binding affinity. These membrane-mediated effects contribute to the overall pharmacodynamic profile and enhance the stability of drug-channel interactions.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant